Clomifenoxide

Vue d'ensemble

Description

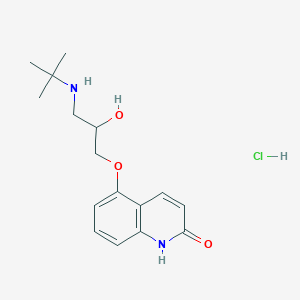

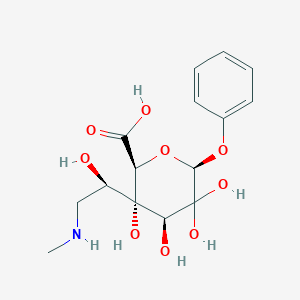

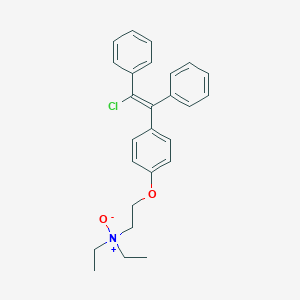

Clomifenoxide, also known as clomifene N-oxide, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It is described as an antiestrogen and “gonad stimulant” but was never marketed . It is an active metabolite of clomifene .

Molecular Structure Analysis

The molecular formula of this compound is C26H28ClNO2 . The molecular weight is 422.0 g/mol . The InChIKey, a unique identifier for chemical substances, is PGHWCZITRQNIPM-QPLCGJKRSA-N .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 422.0 g/mol . It has a XLogP3-AA value of 6.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 27.3 Ų .

Applications De Recherche Scientifique

Détection des polluants environnementaux

Bien que non directement lié à Clomifenoxide, les nanozymes peuvent être utilisées pour détecter les ions, les molécules et les composés organiques de manière qualitative et quantitative . Compte tenu de la structure unique de this compound, il pourrait potentiellement être détecté en utilisant des méthodes similaires.

Récupération du pétrole lourd

Encore une fois, bien que non directement lié à this compound, des recherches antérieures en laboratoire ont montré que le polymère pouvait augmenter la récupération du pétrole lourd de plus de 20 % . Compte tenu de la structure unique de this compound, il pourrait potentiellement être utilisé dans des applications similaires.

Mécanisme D'action

Target of Action

Clomifenoxide, also known as clomifene N-oxide, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It primarily targets estrogen receptors in various tissues. The role of these receptors is to bind with estrogen, a hormone that plays a crucial role in the regulation of many biological processes, including reproductive development and function .

Mode of Action

This compound interacts with its targets, the estrogen receptors, in a unique way. It acts as an estrogen agonist or antagonist depending on the target tissue . This means it can either mimic the action of estrogen and activate the receptor (agonist) or block the action of estrogen and inhibit the receptor (antagonist). This dual action allows this compound to selectively modulate estrogen activity in different tissues .

Biochemical Pathways

It is known to stimulate the release of gonadotropins, follicle-stimulating hormone (fsh), and luteinizing hormone (lh), which leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum . This process is part of the hypothalamic-pituitary-gonadal axis, a major endocrine system that regulates reproductive development and function .

Pharmacokinetics

It is known that these properties play a crucial role in a drug’s bioavailability and overall effectiveness

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of estrogen activity. By acting as an estrogen agonist or antagonist, this compound can influence a variety of cellular processes regulated by estrogen, such as cell growth, differentiation, and function . In particular, its ability to stimulate the release of gonadotropins and induce ovulation can have significant effects at the cellular level, leading to changes in the structure and function of the ovarian follicle .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in environmental conditions and pollutants can result in shifts in the biological activity of the soil, which can potentially affect the stability and efficacy of this compound . .

Safety and Hazards

Safety data for Clomifenoxide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

Analyse Biochimique

Biochemical Properties

Clomifenoxide interacts with various enzymes and proteins in the body. As a selective estrogen receptor modulator, it has the ability to bind to estrogen receptors, thereby influencing the biochemical reactions that these receptors are involved in . The nature of these interactions is complex and involves both agonistic and antagonistic effects, depending on the target tissue .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating the activity of estrogen receptors, which play a crucial role in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator, binding to these receptors and influencing their activity . This can result in changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a selective estrogen receptor modulator . It is a prodrug, being activated via similar metabolic pathways as the related triphenylethylene SERMs tamoxifen and toremifene .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its lipophilic nature, allowing it to pass through cell membranes. It may interact with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Given its role as a selective estrogen receptor modulator, it is likely to be found in areas of the cell where these receptors are located, such as the nucleus . Its activity or function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propriétés

IUPAC Name |

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHWCZITRQNIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869303 | |

| Record name | Clomifenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97642-74-5 | |

| Record name | Ethanamine, 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97642-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomifenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOMIFENOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L88W2ZR0TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)